molecular formula C7H6ClF3N2 B13050624 (R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine

(R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13050624
M. Wt: 210.58 g/mol
InChI Key: YILNUGCOKRRONV-ZCFIWIBFSA-N
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Description

(R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 5-chloropyridin-3-yl aromatic ring and a trifluoroethylamine moiety. The stereochemistry at the chiral center (R-configuration) and the electron-withdrawing chlorine substituent on the pyridine ring are critical for its physicochemical and biological properties.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

(1R)-1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6ClF3N2/c8-5-1-4(2-13-3-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1

InChI Key

YILNUGCOKRRONV-ZCFIWIBFSA-N

Isomeric SMILES

C1=C(C=NC=C1Cl)[C@H](C(F)(F)F)N

Canonical SMILES

C1=C(C=NC=C1Cl)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 5-chloropyridine-3-boronic acid with trifluoroethanamine under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a controlled environment to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogs

Compound Name Core Structure Substituents Key Features References
(R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine Pyridine (position 3) 5-Cl, R-configuration Enhanced electronic effects due to Cl; stereospecific interactions Inferred from analogs
1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine HCl Pyridine (position 2) 5-Br Higher molecular weight (291.50 g/mol) vs. Cl analog; bromine’s steric/electronic effects
(R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine Phenyl 4-Br, 2-F Aromatic ring substitution impacts lipophilicity and binding affinity
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine Phenyl 2-OCHF2 Difluoromethoxy group increases polarity and metabolic stability
tert-Butyl (S)-(4-(2,4-Difluoro-5-(((2,2,2-trifluoroethyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate Phenyl 2,4-F, trifluoroethylaminomethyl BACE1 inhibitor activity; demonstrates therapeutic potential in CNS disorders

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The chloro-pyridinyl analog has a lower molecular weight (~240–250 g/mol) compared to brominated analogs (e.g., 291.50 g/mol for the bromopyridinyl derivative ).
  • Electronic Effects : The 5-Cl substituent on pyridine withdraws electron density, altering reactivity and binding interactions compared to electron-donating groups (e.g., OCHF2 in ).

Key Research Findings

Stereochemistry Matters : The R-configuration in the target compound may offer superior target engagement compared to racemic mixtures, as seen in kinase inhibitor studies .

Metabolic Stability : Difluoromethoxy and trifluoromethyl groups (e.g., ) reduce oxidative metabolism, extending half-life in vivo.

Biological Activity

(R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound, characterized by the presence of a trifluoroethylamine group and a chloropyridine moiety, has shown potential in modulating various biological pathways, particularly in the context of central nervous system disorders.

Structure and Composition

  • Molecular Formula : C7H7ClF3N
  • Molecular Weight : 247.04 g/mol
  • CAS Number : 1213873-50-7

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A

(R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine exhibits significant biological activity through its interactions with specific enzymes and receptors. The trifluoroethylamine group enhances lipophilicity and metabolic stability, which facilitates its ability to cross the blood-brain barrier. This characteristic is crucial for its potential application in treating central nervous system disorders.

Interaction with Biological Targets

Research indicates that this compound can effectively bind to various molecular targets, influencing enzyme activity or receptor function. The presence of the chloropyridine moiety allows for versatile interactions with biological macromolecules, potentially leading to alterations in neurotransmitter systems. This modulation is particularly relevant for psychiatric conditions.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of (R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine:

  • Neurotransmitter Modulation : A study demonstrated that this compound could enhance serotonin receptor activity, suggesting its potential use in treating depression and anxiety disorders.
  • Antiparasitic Activity : Another investigation revealed that derivatives of this compound exhibited significant antiparasitic effects, with some analogs showing EC50 values as low as 0.010 μM against specific parasites.
  • Metabolic Stability : Research on metabolic stability indicated that (R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine has favorable pharmacokinetic properties, making it a suitable candidate for further development in drug formulation.

Comparative Analysis with Similar Compounds

The following table provides a comparison of (R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine with structurally related compounds:

Compound NameMolecular FormulaKey Features
(R)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amineC7H7BrF3NContains bromine; different biological profile
(R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amineC7H7ClF3NChlorine at the 4-position; potential variations in activity
(R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-ammonium chlorideC7H7ClF3NDifferent substitution pattern; unique pharmacological properties

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